molecular formula C10H12ClFO B13707590 2-(tert-Butoxy)-1-chloro-4-fluorobenzene

2-(tert-Butoxy)-1-chloro-4-fluorobenzene

Cat. No.: B13707590
M. Wt: 202.65 g/mol
InChI Key: QYJCGCWNGLUWIW-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-1-chloro-4-fluorobenzene is a halogenated aromatic compound featuring a tert-butoxy group at the ortho position (C2), a chlorine atom at the para position (C1), and a fluorine atom at the meta position (C4) relative to the tert-butoxy substituent. This structure combines steric bulk from the tert-butoxy group with the electron-withdrawing effects of chlorine and fluorine, influencing its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6H,1-3H3

InChI Key

QYJCGCWNGLUWIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-1-chloro-4-fluorobenzene typically involves the reaction of 2-chloro-4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of 2-(tert-Butoxy)-1-chloro-4-fluorobenzene may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the aromatic ring, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-1-chloro-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce tert-butyl esters or dehalogenated compounds, respectively .

Scientific Research Applications

2-(tert-Butoxy)-1-chloro-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-1-chloro-4-fluorobenzene exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the compound’s binding affinity to enzymes or receptors. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and stability. The overall mechanism of action depends on the specific application and the molecular pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(tert-Butoxy)-1-chloro-4-fluorobenzene with key analogs based on substituent effects, physical properties, and industrial applications.

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Compound Name Substituents Key Properties/Applications Data Source
2-(tert-Butoxy)-1-chloro-4-fluorobenzene C2: tert-Butoxy, C1: Cl, C4: F High steric hindrance; potential use in Suzuki-Miyaura coupling Inferred from analogs
1-Chloro-4-fluorobenzene C1: Cl, C4: F Global consumption ~3,850 USD (2019); used in polymer and agrochemical synthesis Market Publishers
4-Bromo-1-chloro-2-fluorobenzene C1: Cl, C2: F, C4: Br Higher molecular weight (Br vs. tert-Butoxy); used in pharmaceutical intermediates TCI Chemicals
1-tert-Butoxy-4-chlorobenzene C1: Cl, C4: tert-Butoxy Lower polarity due to lack of F; price ~1,900–6,700 USD (TCI) Accela
1-Butoxy-2,3-difluorobenzene C1: Butoxy, C2: F, C3: F Enhanced solubility in non-polar solvents; listed at 6,700 USD (TCI) TCI Chemicals

Key Findings :

Steric and Electronic Effects :

  • The tert-butoxy group in 2-(tert-Butoxy)-1-chloro-4-fluorobenzene introduces significant steric hindrance, which may slow nucleophilic aromatic substitution compared to 1-Chloro-4-fluorobenzene. However, the fluorine atom’s electronegativity enhances electrophilic reactivity at the meta position .
  • In contrast, bromine-substituted analogs (e.g., 4-Bromo-1-chloro-2-fluorobenzene) exhibit higher molecular weight and polarizability, favoring use in heavy-atom-containing pharmaceuticals .

Market and Applications :

  • 1-Chloro-4-fluorobenzene dominates industrial consumption (2,133 pages of market data ), driven by its role in polymer production. In contrast, tert-butoxy-substituted derivatives are niche products, often priced higher (e.g., 1-Butoxy-2,3-difluorobenzene at 6,700 USD ) due to specialized R&D applications .

Synthetic Utility :

  • The tert-butoxy group in 2-(tert-Butoxy)-1-chloro-4-fluorobenzene may act as a directing group in cross-coupling reactions, similar to tert-butoxy-substituted pyridines (e.g., 3-Bromo-2-chloro-5-methylpyridine ). This contrasts with nitro-substituted analogs (e.g., 4-Bromo-2-fluoro-1-nitrobenzene ), where nitro groups dominate reactivity.

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